Phenethylamine, beta,beta-dimethyl-, hydrochloride
Overview
Description
Phenethylamine, beta,beta-dimethyl-, hydrochloride is a derivative of Phenethylamine . Phenethylamine is an organic compound, natural monoamine alkaloid, and trace amine, which acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Synthesis Analysis
Phenethylamine can be synthesized from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . An early synthesis of phenylethanolamine was by the reduction of 2-nitro-1-phenyl-ethanol . A more recent synthesis, providing a better yield, is by the reduction of benzoyl cyanide using LiAlH4 .Molecular Structure Analysis
The molecular structure of Phenethylamine consists of a phenyl ring and an ethyl chain with an amino group. The presence of the hydroxy-group on the benzylic carbon of the phenylethanolamine molecule creates a chiral center, so the compound exists in the form of two enantiomers, d- and l-phenylethanolamine, or as the racemic mixture, d,l-phenylethanolamine .Chemical Reactions Analysis
Phenylethanolamine is a β-hydroxylated phenethylamine that is also structurally related to a number of synthetic drugs in the substituted phenethylamine class . It has strong cardiovascular activity and, under the name Apophedrin, has been used as a drug to produce topical vasoconstriction .Physical And Chemical Properties Analysis
Phenethylamine is a water-soluble amine with a fishy odor . It is a colorless or yellowish liquid . Two common salts of phenylethanolamine are the hydrochloride, C8H11NO.HCl, m.p. 212 °C, and the sulfate, (C8H11NO)2.H2SO4, m.p. 239–240 °C .Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-methyl-2-phenylpropan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly as a stimulant. It interacts with several enzymes and proteins, including cytochrome P450 enzymes such as CYP2D6 and CYP3A4 . These interactions often result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, 2-methyl-2-phenylpropan-1-amine hydrochloride has been shown to interact with monoamine transporters, influencing the levels of neurotransmitters like dopamine, norepinephrine, and serotonin .
Cellular Effects
The effects of 2-methyl-2-phenylpropan-1-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the release of neurotransmitters, leading to increased neuronal activity . This modulation of neurotransmitter levels can impact various physiological processes, including mood, cognition, and motor function.
Molecular Mechanism
At the molecular level, 2-methyl-2-phenylpropan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters and increasing their availability in the synaptic cleft . This action results in heightened neurotransmitter signaling. Additionally, the compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2-phenylpropan-1-amine hydrochloride can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to five years when stored at -20°C In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-methyl-2-phenylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can stimulate locomotor activity and enhance cognitive function . At higher doses, it can induce toxic effects, including neurotoxicity and cardiotoxicity . These adverse effects are likely due to the excessive release of neurotransmitters and the subsequent overstimulation of neuronal circuits.
Metabolic Pathways
2-methyl-2-phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The compound’s metabolism can influence metabolic flux and the levels of other metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-methyl-2-phenylpropan-1-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound’s interaction with monoamine transporters facilitates its uptake into neurons, where it can exert its pharmacological effects .
Subcellular Localization
The subcellular localization of 2-methyl-2-phenylpropan-1-amine hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s presence in synaptic vesicles allows it to modulate neurotransmitter release and synaptic transmission effectively .
Properties
IUPAC Name |
2-methyl-2-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,8-11)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORCPASRNRYEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175676 | |
Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21404-94-4 | |
Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021404944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-phenylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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